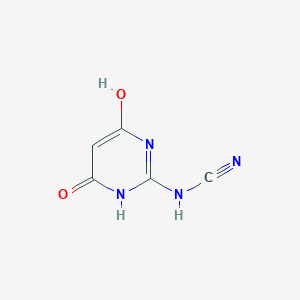
2-Cyanoamino-4,6-dihydroxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoamino-4,6-dihydroxypyrimidine is a useful research compound. Its molecular formula is C5H4N4O2 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-cyanoamino-4,6-dihydroxypyrimidine be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic addition-elimination reactions using diethyl malonate and guanidine nitrate in sodium ethoxide. Key factors include reaction time (optimized at 4–6 hours), pH control (8–10), and catalyst selection (e.g., sodium ethoxide). For 5-substituted derivatives, modified methods using Vilsmeier–Haack–Arnold reagents enable efficient cyclization and deprotection, achieving yields >85% . Single-factor experiments and response surface methodology (RSM) are recommended for process optimization.
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : X-ray crystallography and powder synchrotron diffraction are critical for resolving hydrogen-bonding networks (e.g., N–H···N interactions at 2.23–2.50 Å) and crystal packing . Complementary techniques include:
- FT-IR : To confirm functional groups (e.g., –NH₂, –OH stretches).
- NMR : For substituent analysis (e.g., ¹H/¹³C chemical shifts for 5-substituted derivatives) .
- Mass spectrometry : To validate molecular weight and fragmentation patterns.
Q. How can researchers screen the biological activity of this compound derivatives?
- Methodological Answer : In vitro nitric oxide (NO) inhibition assays in mouse peritoneal cells are standard. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine shows IC₅₀ = 2 μM, while dihydroxy analogs are inactive . Key steps:
- Cell viability testing : Use MTT assays to rule out cytotoxicity.
- Dose-response curves : Test compounds at 1–50 μM concentrations.
- Mechanistic studies : Pair with ROS scavenging assays or transcriptomic analysis to identify pathways .
Advanced Research Questions
Q. What role does this compound play in crosslinking polymers for advanced materials?
- Methodological Answer : As a trifunctional crosslinker (DAHP), it enhances self-healing polyurethane elastomers by forming dynamic hydrogen bonds. Synthesis involves reacting hydroxyl-terminated PTMEG with isophorone diisocyanate and DAHP in a two-step process. The resulting elastomers exhibit tensile strength >20 MPa and self-healing efficiency >90% at room temperature . Characterization requires rheology (to assess viscoelasticity) and SAXS/WAXS (to study network topology).
Q. How can this compound be utilized in catalytic systems for organic transformations?
- Methodological Answer : In oxidative Heck reactions, DAHP acts as a ligand in palladium-catalyzed couplings. Optimal conditions include:
- Catalyst system : Pd(OAc)₂ (20 equiv.), BIAN/DAHP/EDTA (28/40/20 equiv.).
- Solvent : MeOH:H₂O (3:1) at pH 7.0.
- Substrate scope : Arylboronic acids with electron-withdrawing groups show >80% conversion . Mechanistic studies (e.g., LC-MS monitoring) reveal pH-dependent activation of alkenes.
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for 5-substituted derivatives?
- Methodological Answer : Dichloropyrimidines (e.g., 5-F, 5-Cl) exhibit NO inhibition, while dihydroxy analogs are inactive due to reduced electrophilicity. To address SAR discrepancies:
- Computational modeling : Use DFT to compare electron density maps and HOMO-LUMO gaps.
- Proteomics : Identify binding targets (e.g., thymidine phosphorylase inhibition for 6-chlorouracils) .
- Crystallography : Correlate substituent steric effects with bioactivity .
Q. Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
Propriétés
Numéro CAS |
6627-61-8 |
|---|---|
Formule moléculaire |
C5H4N4O2 |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C5H4N4O2/c6-2-7-5-8-3(10)1-4(11)9-5/h1H,(H3,7,8,9,10,11) |
Clé InChI |
SPAJGBOXQITFMS-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(NC1=O)NC#N)O |
SMILES canonique |
C1=C(N=C(NC1=O)NC#N)O |
Key on ui other cas no. |
6627-61-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















